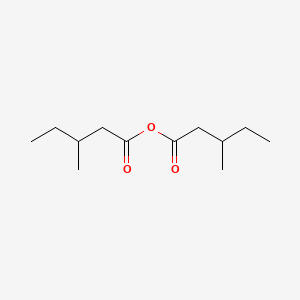
3-Methylpentanoic anhydride
Vue d'ensemble
Description
3-Methylpentanoic anhydride is an organic compound derived from 3-methylpentanoic acid. It is a type of carboxylic acid anhydride, which is characterized by the presence of two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylpentanoic anhydride can be synthesized through the reaction of 3-methylpentanoic acid with acetic anhydride or by using other acid anhydrides. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In industrial settings, this compound can be produced by the dehydration of 3-methylpentanoic acid using dehydrating agents such as phosphorus pentoxide or sulfur trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpentanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-methylpentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic or basic catalysts.
Aminolysis: Amines, often carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Methylpentanoic acid.
Alcoholysis: Esters of 3-methylpentanoic acid.
Aminolysis: Amides of 3-methylpentanoic acid.
Reduction: 3-Methylpentanol.
Applications De Recherche Scientifique
3-Methylpentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-methylpentanoic moiety into various compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-methylpentanoic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound undergoes nucleophilic acyl substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of the corresponding acid, ester, or amide. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
3-Methylpentanoic acid: The parent acid from which the anhydride is derived.
3-Methylpentanol: The reduced form of 3-methylpentanoic acid.
3-Methylpentanoyl chloride: The acyl chloride derivative of 3-methylpentanoic acid.
Uniqueness: 3-Methylpentanoic anhydride is unique due to its ability to act as an acylating agent, facilitating the introduction of the 3-methylpentanoic moiety into various compounds. Its reactivity and versatility make it a valuable reagent in organic synthesis and research applications.
Propriétés
IUPAC Name |
3-methylpentanoyl 3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-9(3)7-11(13)15-12(14)8-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXQSOCLQJWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)OC(=O)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675467 | |
| Record name | 3-Methylpentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17612-08-7 | |
| Record name | 3-Methylpentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
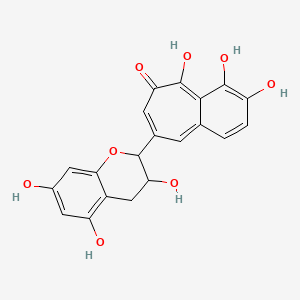

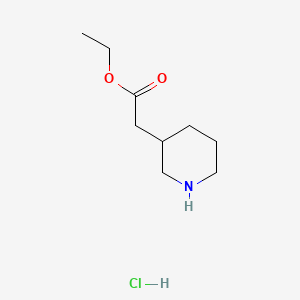
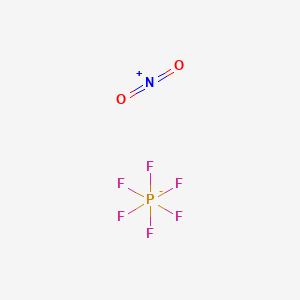
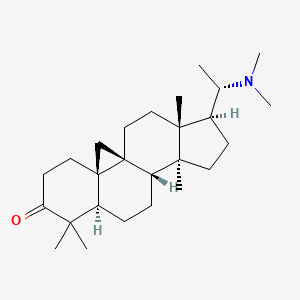

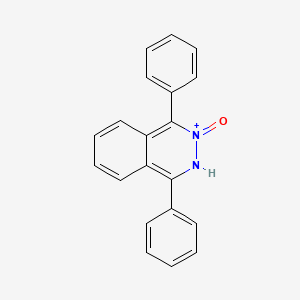
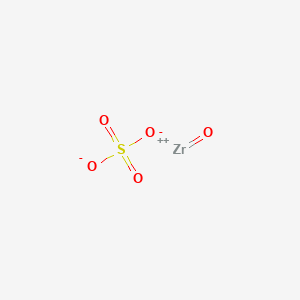

![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
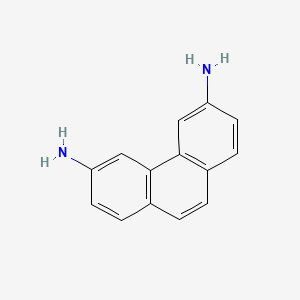
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
